molecular formula C₁₆H₁₆Cl₂N₄O₇ B015285 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine CAS No. 3056-18-6

2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

Katalognummer B015285
CAS-Nummer: 3056-18-6
Molekulargewicht: 447.2 g/mol
InChI-Schlüssel: PYXZXWLFAMZVPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds provides insight into methodologies that could be applied to 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine. For instance, the synthesis of [8-14C]-2,6-dichloro-9H-purine as a precursor for radiolabelled nucleosides involved reacting triethyl [14C]orthoformate with 4,5-diamino-2,6-dichloropyrimidine in acetonitrile, highlighting a method for introducing radiolabels into purine nucleosides (Valsborg et al., 1995).

Molecular Structure Analysis

The molecular structure of purine nucleosides, including those similar to 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, has been elucidated through various studies. For example, proton magnetic resonance studies have been instrumental in determining the conformation and configuration of D-ribopyranosylpurines, which could apply to understanding the structural aspects of our compound of interest (Yu Pan et al., 1967).

Chemical Reactions and Properties

Chemical reactions involving similar purine nucleosides provide insights into possible reactions for 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine. For instance, the preparation of nucleoside analogs from 2-amino-9-(beta-D-ribofuranosyl)purine through reactions with various aldehydes demonstrates the potential for creating diverse derivatives, which could extend to the chemical reactivity of our compound (Virta et al., 2004).

Physical Properties Analysis

The study on the synthesis and properties of purine and pyrimidine analogues offers a methodological approach to understanding the physical properties of similar compounds. This includes insights into synthesis pathways and potential applications in medicinal chemistry, albeit not directly related to our compound, it provides a foundational understanding of the physical characteristics that might be shared (Raju et al., 1989).

Chemical Properties Analysis

The chemical properties of purine nucleosides have been extensively studied, providing valuable information on their reactivity and stability. For example, the synthesis and evaluation of nucleosides as inhibitors offer insights into the biochemical interactions and reactivity of purine derivatives, which could be relevant for understanding the chemical behavior of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine (Sanghvi et al., 1988).

Wissenschaftliche Forschungsanwendungen

Tautomerism of Nucleic Acid Bases

Understanding the tautomerism of nucleic acid bases, including purines, is crucial for comprehending the molecular interactions and stability of nucleic acids. This knowledge is pivotal for designing nucleoside analogs used in scientific research to study genetic materials and processes. For example, studies have shown how changes in the environment of purine bases can affect their tautomeric equilibria, influencing the stability and pairing properties of nucleic acids. This area of research is vital for developing new therapeutic agents and understanding molecular biology at a fundamental level (Person et al., 1989).

Emerging Contaminants and Environmental Impact

Research on halogen-containing organophosphorus chemicals, which share structural similarities with many purine analogs, helps in understanding the environmental behavior and health risks of these compounds. Studies in this domain are crucial for assessing the ecological and human health impacts of various chemicals used in consumer products, thereby guiding safer chemical design and environmental policies (Wang et al., 2020).

Bioactive Nucleobases and Analogues

The development of bioactive nucleobases and their analogues, including those based on purine structures, is a significant area of research with applications in medicinal chemistry. These compounds are designed to modulate biological processes and have potential therapeutic applications in treating various diseases. Understanding the structure-activity relationships of these compounds can lead to the development of new drugs with improved efficacy and specificity (Ostrowski, 2022).

Nanoparticle Drug Carriers

The use of nanoparticles as drug carriers to overcome the metabolic limitations of nucleoside analogs, including purine derivatives, is a promising research area. Nanoparticles can improve the delivery, solubility, stability, and efficacy of these drugs, which is critical for cancer therapy and other medical applications. This approach can also help in reducing the side effects and improving the therapeutic index of nucleoside analogs (Hajdo et al., 2010).

Eigenschaften

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXZXWLFAMZVPY-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

CAS RN

3056-18-6
Record name 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 3
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.